

Unveiling the Structure and Mechanism of SK-575: A Potent PARP1-Targeting PROTAC

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Compound of Interest

Compound Name: SK-575

Cat. No.: B15544569

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Introduction

SK-575 is a novel, highly potent, and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).^{[1][2]} As a key enzyme in DNA damage repair, PARP1 is a well-validated therapeutic target in oncology. **SK-575** represents a significant advancement in the field of targeted protein degradation, offering a potential therapeutic strategy for cancers harboring BRCA1/2 mutations.^{[1][2]} This technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical activity of **SK-575**, based on publicly available data.

Chemical Structure and Properties

SK-575 is a heterobifunctional molecule that consists of a ligand that binds to PARP1, a linker, and a ligand that recruits an E3 ubiquitin ligase.

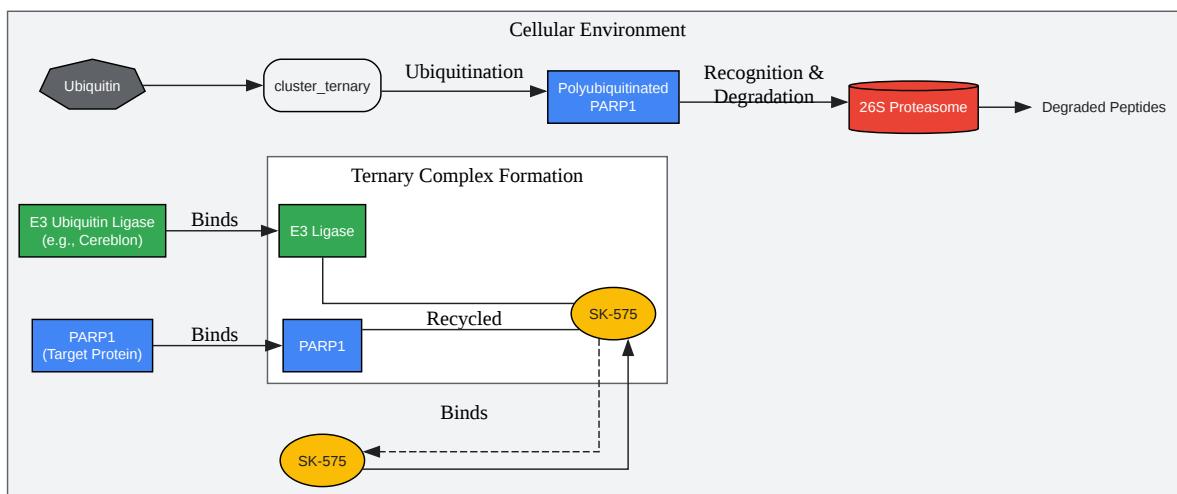
- Chemical Name: N-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)amino)ethyl)-12-(4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)-12-oxododecanamide
- Molecular Formula: C₄₇H₅₃FN₈O₈^[1]
- Formula Weight: 876.97 g/mol ^[1]

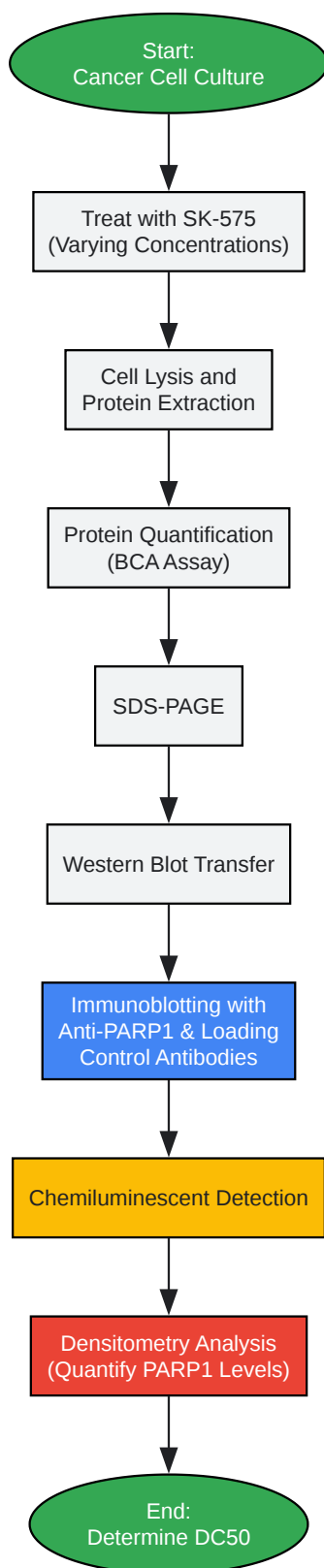
The structure of **SK-575** is designed to hijack the cell's natural protein disposal system to specifically eliminate PARP1.

Mechanism of Action: Targeted Protein Degradation

SK-575 functions as a PROTAC, inducing the degradation of PARP1 through the ubiquitin-proteasome system. The process can be summarized in the following steps:

- **Ternary Complex Formation:** **SK-575** simultaneously binds to both PARP1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN), forming a ternary complex.
- **Ubiquitination:** Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of PARP1.
- **Proteasomal Degradation:** The polyubiquitinated PARP1 is then recognized and targeted for degradation by the 26S proteasome.
- **Recycling:** After the degradation of PARP1, **SK-575** is released and can engage in another cycle of degradation.





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References

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- To cite this document: BenchChem. [Unveiling the Structure and Mechanism of SK-575: A Potent PARP1-Targeting PROTAC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544569#what-is-the-structure-of-sk-575-compound]

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